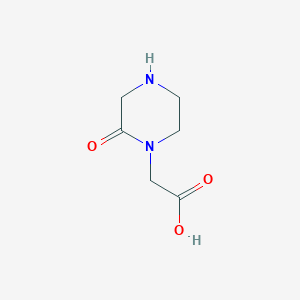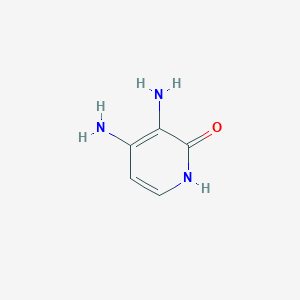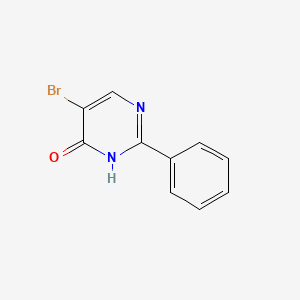
2-(1,5-二甲基-1H-吡唑-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药行业
吡唑衍生物具有广泛的生物活性,在医药领域被用作抗疟疾药、抗炎药、镇痛药(止痛药)、退热药(退烧药)、抗真菌药、抗病毒药、抗抑郁药、抗菌药、抗肿瘤药、抗氧化剂和抗丝虫剂 .
抗利什曼病和抗疟疾活性
一些含吡唑的化合物表现出有效的抗利什曼病和抗疟疾活性,这对于对抗寄生虫病至关重要 .
分子模拟研究
吡唑衍生物用于分子模拟研究,以了解其与生物靶标的结合模式和相互作用,这对药物设计至关重要 .
氮杂戊烯的合成
吡唑邻位取代的叠氮基团已被用于通过环闭合形成氮杂戊烯,该环闭合通过邻近氮原子的取代反应发生,该氮原子是连接的吡唑的一部分 .
杂环化反应
吡唑衍生物用作杂环化反应中的中间体,合成具有潜在生物活性的各种杂环化合物 .
神经毒性研究
作用机制
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to various biological activities . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .
Biochemical Pathways
Compounds with a pyrazole core have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate the expression of genes associated with antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis . Furthermore, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid has been reported to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid has been associated with changes in cellular metabolism and function, highlighting the need for careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
属性
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)8-9(5)2/h3H,4H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGFKLGTACPNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633590 |
Source


|
| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-77-6 |
Source


|
| Record name | 1,5-Dimethyl-1H-pyrazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,5-Dimethyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














